(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
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Description
(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Benzofuran and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new pyridine derivatives incorporating substituted benzothiazoles have demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, benzofuran-based 1,2,3-triazoles synthesized using click chemistry exhibited high antimicrobial activity, showcasing the potential of benzofuran derivatives in developing antimicrobial agents (Sunitha et al., 2017).
Antitumor Activity
Research into benzofuran and related compounds has also highlighted their potential in antitumor applications. Compounds such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives have been identified as potent anti-tumor agents, emphasizing the relevance of this chemical class in cancer research (Hayakawa et al., 2004).
Synthesis and Structural Analysis
The synthesis and structural exploration of compounds with complex heterocyclic frameworks, such as benzofuran and benzothiazole derivatives, are critical for understanding their functional applications. Studies on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles provide insights into the molecular interactions and stability of these compounds, which are essential for their application in drug design and other fields (Prasad et al., 2018).
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-23-17-7-3-4-8-18(17)25(31(23,27)28)16-10-12-24(13-11-16)22(26)20-14-15-6-5-9-19(29-2)21(15)30-20/h3-9,14,16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLQXVWFGPVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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